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Abstract

SKF-80723 is a notable benzazepine derivative recognized for its role as a potent and
selective dopamine D1 receptor agonist. This technical guide provides a comprehensive
overview of the binding affinity and selectivity profile of SKF-80723, drawing from available in
vitro pharmacological data. The document details its interaction with dopamine receptor
subtypes, outlines the experimental methodologies used for its characterization, and illustrates
the primary signaling pathway it modulates. This information is critical for researchers engaged
in the study of dopaminergic systems and the development of novel therapeutics targeting the
D1 receptor.

Introduction

The dopamine D1 receptor, a member of the D1-like family of G protein-coupled receptors
(GPCRs), plays a crucial role in various physiological processes, including motor control,
reward, and cognition. Its dysfunction has been implicated in several neurological and
psychiatric disorders, making it a significant target for drug discovery. SKF-80723 has emerged
as a valuable pharmacological tool for investigating the functions of the D1 receptor due to its
high affinity and selectivity. This guide synthesizes the current understanding of SKF-80723's
binding characteristics to provide a detailed resource for the scientific community.
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Binding Affinity and Selectivity Profile

SKF-80723 demonstrates a high affinity for the dopamine D1 receptor. While specific Ki values
for the full panel of dopamine D1-D5 receptors are not readily available in a single
comprehensive report, studies have consistently characterized it as a potent D1-selective
ligand.

Table 1: Summary of SKF-80723 Binding Affinity and Selectivity

- . . Selectivity vs. D2-
Receptor Subtype Binding Affinity (Ki) . Reference
like Receptors

Dopamine D1 High ~100-fold or more [1]
Dopamine D2-like

Low - [1]
(D2, D3, D4)
Dopamine D5 Data not available

Note: Specific Ki values are not available in the cited literature; the table reflects the qualitative
and semi-quantitative descriptions of affinity and selectivity.

The available data indicates that SKF-80723 possesses a significant selectivity for the D1
receptor over the D2-like receptor subtypes[1]. This selectivity is a key feature that allows for
the specific interrogation of D1 receptor-mediated pathways in experimental settings.

Functional Activity

In addition to its binding profile, the functional activity of SKF-80723 at the D1 receptor is a
critical aspect of its pharmacological characterization.

Table 2: Functional Efficacy of SKF-80723 at the Dopamine D1 Receptor

Assay Parameter Value Reference
Adenylate Cyclase Efficacy (vs.

omEE a 98% 2]
Stimulation Dopamine)
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SKF-80723 acts as a full agonist at the D1 receptor, demonstrating an efficacy of 98% in
stimulating adenylate cyclase activity as compared to the endogenous ligand, dopamine[1].
This potent agonist activity makes it a robust tool for activating D1 receptor-mediated signaling.

Experimental Protocols

The characterization of the binding affinity and functional activity of SKF-80723 typically
involves radioligand binding assays and functional assays measuring downstream signaling.

Radioligand Binding Assay (General Protocol)

A common method to determine the binding affinity of a compound like SKF-80723 for the D1
receptor is a competitive radioligand binding assay using tissue homogenates, such as rat
striatum, which is rich in D1 receptors.

Experimental Workflow for Competitive Radioligand Binding Assay
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Binding Assay
SKF-80723
(Unlabeled Competitor)

[3H]-SCH23390
(Radiolabeled D1 Antagonist)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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